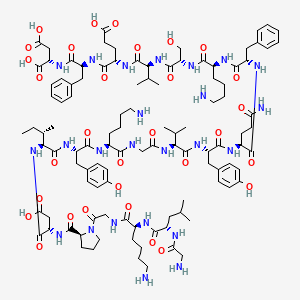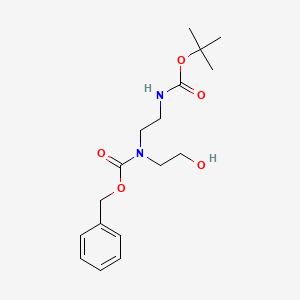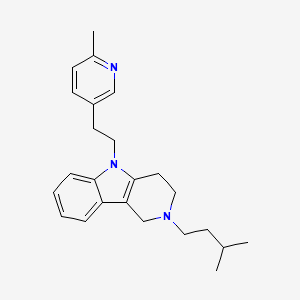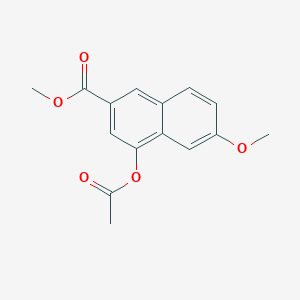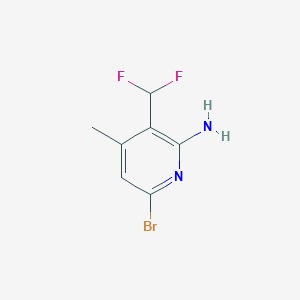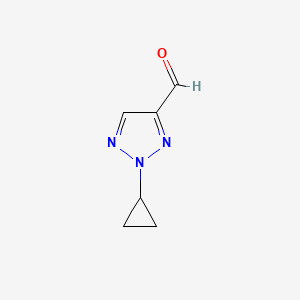
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
Preparation of Cyclopropyl Azide: Cyclopropyl azide is synthesized from cyclopropylamine through diazotization followed by azide substitution.
Cycloaddition Reaction: The cyclopropyl azide is reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and biological properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in biological systems involves its interaction with enzymes and proteins. The aldehyde group can form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol group instead of an aldehyde.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a phenyl group and a benzoate ester instead of an aldehyde.
Uniqueness
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-cyclopropyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
ILSLHVXTQCMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2N=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


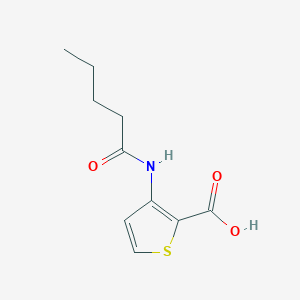


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
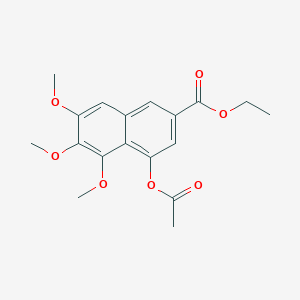
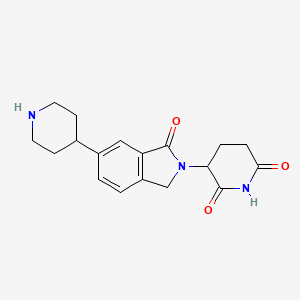
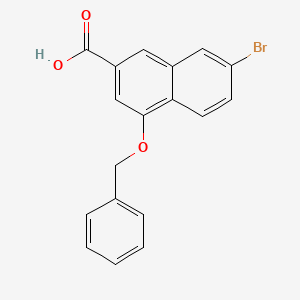
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
